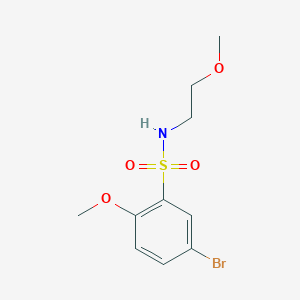
N-allyl-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-3-(4-ethoxyphenyl)acrylamide, commonly known as AEAA, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学的研究の応用
AEAA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, AEAA has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, AEAA has been studied for its potential use as a monomer in the synthesis of polymers with various properties. In agriculture, AEAA has been studied for its potential use as a plant growth regulator.
作用機序
The mechanism of action of AEAA is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. AEAA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
AEAA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the production of ROS. AEAA has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
AEAA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to inhibit the growth of cancer cells. However, AEAA also has limitations, including its poor solubility in water and its potential to degrade over time.
将来の方向性
There are several future directions for AEAA research, including the development of more efficient synthesis methods, the investigation of its potential as a plant growth regulator, and the identification of its molecular targets in cancer cells. Additionally, more studies are needed to fully understand the mechanism of action of AEAA and its potential applications in various fields.
合成法
AEAA can be synthesized using various methods, including the Knoevenagel reaction, the Claisen-Schmidt condensation, and the Michael addition reaction. The Knoevenagel reaction involves the condensation of ethyl 4-oxo-4-phenylbutanoate with allylamine in the presence of a base. The Claisen-Schmidt condensation involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. The Michael addition reaction involves the addition of allylamine to ethyl 4-(4-ethoxyphenyl)-2-oxobut-3-enoate.
特性
製品名 |
N-allyl-3-(4-ethoxyphenyl)acrylamide |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
(E)-3-(4-ethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO2/c1-3-11-15-14(16)10-7-12-5-8-13(9-6-12)17-4-2/h3,5-10H,1,4,11H2,2H3,(H,15,16)/b10-7+ |
InChIキー |
PYIDZQAPEYNDFM-JXMROGBWSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC=C |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC=C |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)


![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)